

Spectroscopic Profile of Tembamide: A Technical Guide

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Compound of Interest		
Compound Name:	Tembamide	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Tembamide** (N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide), a naturally occurring benzamide with potential therapeutic applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification, characterization, and further development of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Tembamide**.

Table 1: 1H NMR Spectroscopic Data of (S)-Tembamide



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.78	d	7.3	2H, Ar-H (Benzamide)
7.49	t	7.3	1H, Ar-H (Benzamide)
7.42	t	7.3	2H, Ar-H (Benzamide)
7.29	d	8.6	2H, Ar-H (p- Methoxyphenyl)
6.88	d	8.6	2H, Ar-H (p- Methoxyphenyl)
4.88	dd	8.1, 3.8	1H, CH-OH
3.78	S	-	3Н, ОСН3
3.65 - 3.55	m	-	1H, CH2-NH
3.45 - 3.35	m	-	1H, CH2-NH
2.85	br s	-	1H, OH
2.05	br s	-	1H, NH

Solvent: CDCl3, Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data of (S)-Tembamide



Chemical Shift (δ) ppm	Assignment
168.1	C=O (Amide)
159.3	C-OCH3 (p-Methoxyphenyl)
134.3	C-Ar (Benzamide)
133.2	C-Ar (p-Methoxyphenyl)
131.5	CH-Ar (Benzamide)
128.5	CH-Ar (Benzamide)
127.3	CH-Ar (p-Methoxyphenyl)
126.9	CH-Ar (Benzamide)
113.9	CH-Ar (p-Methoxyphenyl)
72.8	СН-ОН
55.2	осн3
47.2	CH2-NH

Solvent: CDCl3, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data of Tembamide

Wavenumber (cm-1)	Assignment
3350-3450	N-H stretch (amide)
3200-3600	O-H stretch (alcohol)
3000-3100	C-H stretch (aromatic)
2850-3000	C-H stretch (aliphatic)
~1630	C=O stretch (Amide I)
~1540	N-H bend (Amide II)
~1245	C-O stretch (aryl ether)



Note: The IR data is based on typical values for similar functional groups and requires experimental verification for **Tembamide**.

Table 4: Mass Spectrometry Data of Tembamide

m/z	lon
272.1281	[M+H]+
294.1100	[M+Na]+
254.1175	[M+H-H2O]+

Note: This data is predicted and may vary based on the ionization technique used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-15 mg of **Tembamide** was dissolved in 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

Instrumentation:1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.

1H NMR Acquisition:

• Pulse Program: Standard single-pulse sequence.

• Spectral Width: 16 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

Temperature: 298 K



13C NMR Acquisition:

• Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 240 ppm

Acquisition Time: 1.5 seconds

Relaxation Delay: 3 seconds

• Number of Scans: 1024

• Temperature: 298 K

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the internal standard TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **Tembamide** was finely ground with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000 - 400 cm-1

Resolution: 4 cm-1

• Number of Scans: 32

Mode: Transmittance

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline-corrected.



Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **Tembamide** was prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Mass Range: m/z 50 - 500

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

• Source Temperature: 120 °C

• Desolvation Temperature: 350 °C

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis of Tembamide

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Tembamide**.



Sample Preparation Tembamide Sample NMR Spectroscopy IR Spectroscopy Mass Spectrometry (1H & 13C) NMR Data Analysis IR Data Analysis MS Data Analysis (Chemical Shift, Multiplicity, Functional Group Identification) (Molecular Weight, Fragmentation) Coupling Constants) Structural Elucidation Structure Confirmation of Tembamide

Spectroscopic Analysis Workflow for Tembamide

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Caption: Workflow for the spectroscopic analysis of **Tembamide**.

 To cite this document: BenchChem. [Spectroscopic Profile of Tembamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604535#spectroscopic-data-of-tembamide-nmr-ir-mass-spec]

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